N-(4-Bromophenyl)formamide
Overview
Description
“N-(4-Bromophenyl)formamide” is a chemical compound with the empirical formula C7H6BrNO . It has a molecular weight of 200.03 . The compound is also known by the synonym "4′-Bromoformanilide" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [H]C(=O)Nc1ccc(Br)cc1 . This indicates that the compound consists of a formamide group (HCONH2) attached to a bromophenyl group (C6H4Br) .
Scientific Research Applications
Use in Aminocarbonylation Reactions : N-substituted formamides, including N-(4-Bromophenyl)formamide, are used in palladium-catalyzed aminocarbonylation of aryl halides, offering a carbon-monoxide-free methodology. This method is valuable for synthesizing a range of products with good to excellent yield, eliminating the need for toxic carbon monoxide gas (Sawant et al., 2011).
Moderate Antimicrobial Agent : As a novel derivative of formamide, N-(4-Bromo-Phenyl)-Formamide demonstrates moderate antimicrobial properties. Its molecular structure, including crystal parameters, and intermolecular interactions have been studied extensively, providing insights into its potential applications in pharmaceuticals (Malek et al., 2020).
Synthesis of Quinazolinones : N-substituted o-bromobenzamides, including derivatives of this compound, are used in Cu-catalyzed aryl amidation to synthesize 3-substituted and 2,3-disubstituted quinazolinones, which are important compounds in medicinal chemistry (Xu et al., 2012).
Potential in Radical Scavenging : this compound derivatives show significant radical scavenging activity, as demonstrated by compounds isolated from marine-derived fungi. This suggests potential applications in developing antioxidants or therapeutic agents (Xifeng et al., 2006).
Applications in N-Formylation of Amines : Research has shown that formamides, including this compound, can be synthesized using CO2 as a carbon source and H2 as a reducing agent. This process is important for industrial applications and in synthesizing pharmaceutically valuable compounds (Liu et al., 2017).
Role in Capillary Electrophoresis : Studies on formamide and its derivatives, including this compound, reveal their potential in enhancing the efficiency and analysis times in capillary electrophoresis due to their higher dielectric constant and viscosity compared to water (Sahota & Khaledi, 1994).
Safety and Hazards
“N-(4-Bromophenyl)formamide” is classified as Acute Toxicity - Category 4, Oral and Skin Sensitization - Category 1 . It is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and wearing protective equipment .
Properties
IUPAC Name |
N-(4-bromophenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXNHQAVPSOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180794 | |
Record name | Formamide, N-(4-bromophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-78-9 | |
Record name | N-(4-Bromophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2617-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoformanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2617-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-(4-bromophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromoformanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E94N49UNV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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